molecular formula C21H20AsBrO B14652999 Agn-PC-0ncln9 CAS No. 42350-75-4

Agn-PC-0ncln9

Cat. No.: B14652999
CAS No.: 42350-75-4
M. Wt: 443.2 g/mol
InChI Key: PQIKHJWCLWXPAW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0ncln9, also known as 2-oxopropyl(triphenyl)arsanium bromide, is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its molecular structure, which includes a triphenylarsanium group and a bromide ion.

Preparation Methods

The synthesis of 2-oxopropyl(triphenyl)arsanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylarsine with 2-bromoacetone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-oxopropyl(triphenyl)arsanium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced arsenium compounds.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as chloride or iodide ions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triphenylarsine oxide and other by-products.

Scientific Research Applications

2-oxopropyl(triphenyl)arsanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.

    Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxopropyl(triphenyl)arsanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-oxopropyl(triphenyl)arsanium bromide can be compared with other similar compounds, such as:

    Triphenylarsine oxide: This compound shares the triphenylarsine group but lacks the 2-oxopropyl and bromide components.

    Triphenylarsine chloride: Similar to the bromide compound, but with a chloride ion instead of bromide.

    Triphenylarsine iodide: Another similar compound with an iodide ion replacing the bromide.

The uniqueness of 2-oxopropyl(triphenyl)arsanium bromide lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

42350-75-4

Molecular Formula

C21H20AsBrO

Molecular Weight

443.2 g/mol

IUPAC Name

2-oxopropyl(triphenyl)arsanium;bromide

InChI

InChI=1S/C21H20AsO.BrH/c1-18(23)17-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI Key

PQIKHJWCLWXPAW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.